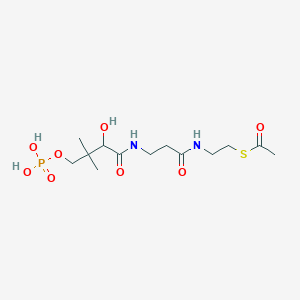![molecular formula C18H18BrNO3 B1232044 6-[(4-ブロモフェニル)(1-ピロリジニル)メチル]-1,3-ベンゾジオキソール-5-オール CAS No. 439108-76-6](/img/structure/B1232044.png)
6-[(4-ブロモフェニル)(1-ピロリジニル)メチル]-1,3-ベンゾジオキソール-5-オール
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing specific reagents to introduce or modify functional groups within the molecule. While the specific synthesis pathways for "6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol" are not directly reported, related research discusses the synthesis of structurally similar compounds, providing insight into potential synthetic strategies. For instance, the synthesis of compounds with intricate structures such as 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles showcases the use of direct methods and full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms, indicating complex synthetic routes that could be analogous to those used for our compound of interest (Moustafa & Girgis, 2007).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound, impacting its chemical reactivity and physical properties. For closely related compounds, such as various pyridine derivatives, structural analyses reveal the presence of specific conformations and intermolecular interactions, such as hydrogen bonding, which could also be relevant to the understanding of "6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol" (Quiroga et al., 2010).
Chemical Reactions and Properties
The reactivity of a compound is significantly influenced by its molecular structure. For example, bromonium ions' reactivity with acceptor olefins indicates the influence of structural features on chemical behavior. Such studies can hint at the reactivity patterns of "6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol" in various chemical environments (Neverov et al., 2003).
科学的研究の応用
医薬品研究
ピロリジン環を持つこの化合物は、その多様性と構造的多様性を生み出す可能性から、創薬における貴重な足場です 。ピロリジン環は分子の立体化学とファーマコフォア空間に大きく貢献する可能性があるため、新しい生物活性化合物の開発に特に興味深いものです。
有機エレクトロニクス
この化合物のブロモフェニル基は、特にオプトエレクトロニクスデバイス用のコポリマー合成において、有機エレクトロニクスでの使用に適した候補となっています 。その潜在的な用途には、高分子発光ダイオード(PLED)、高分子太陽電池(PSC)、有機電界効果トランジスタ(OFET)などがあります。
神経科学
ピロリジン環を含む化合物は、その神経保護作用と神経毒性作用について研究されてきました 。この特定の化合物は、神経変性疾患の研究において重要な、アセチルコリンエステラーゼ(AChE)などの酵素や、脳のマラオンジアルデヒド(MDA)レベルなどのパラメーターに対する影響について調査することができます。
化学合成
化学合成におけるビルディングブロックとして、この化合物のブロモフェニル成分とピロリジン成分は、複雑な有機分子を構築する際に重要なスズキ反応などのクロスカップリング反応に適しています .
分析化学
分析化学では、この化合物は、様々なクロマトグラフィー法および分光法における校正と試験のための基準物質として使用され、医薬品試験における正確で信頼性の高い結果を保証することができます .
Safety and Hazards
The compound has been associated with some hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
6-[(4-bromophenyl)-pyrrolidin-1-ylmethyl]-1,3-benzodioxol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-13-5-3-12(4-6-13)18(20-7-1-2-8-20)14-9-16-17(10-15(14)21)23-11-22-16/h3-6,9-10,18,21H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHAVYWPOCSGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC4=C(C=C3O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



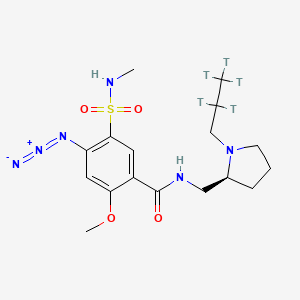
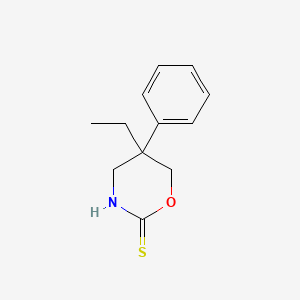

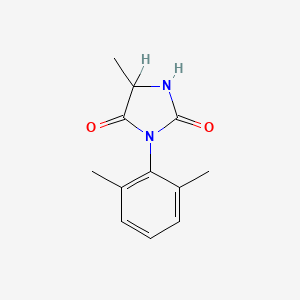
![Dipyrido[3,2-a:2',3'-c]phenazine](/img/structure/B1231967.png)
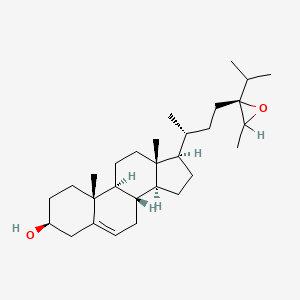
![5-(2-Carboxyethyl)-6-[6-(4-methoxyphenyl)hex-5-enoxy]-9-oxoxanthene-2-carboxylic acid](/img/structure/B1231970.png)
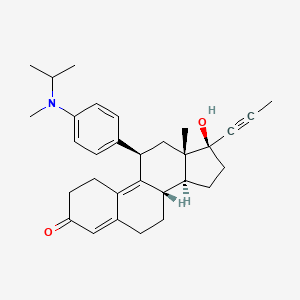
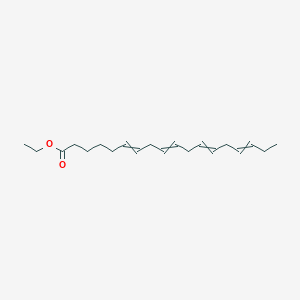
![2-methyl-N-[1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1231977.png)
![1,6-Dimethyl-3-propylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1231978.png)
![4-[3-(1,3-Benzodioxol-5-ylmethylamino)-7-methyl-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1231980.png)
![2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol](/img/structure/B1231981.png)
